Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate

ACCase inhibition Quinoline SAR Antifungal target

Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate (CAS 333767-09-2) is a synthetic 4-phenoxyquinoline derivative carrying a 6-chloro substituent and an ethyl ester terminus. This scaffold class has been investigated as inhibitors of PDGF receptor autophosphorylation and as acetyl-CoA carboxylase (ACCase) modulators.

Molecular Formula C25H20ClNO3
Molecular Weight 417.89
CAS No. 333767-09-2
Cat. No. B2662967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate
CAS333767-09-2
Molecular FormulaC25H20ClNO3
Molecular Weight417.89
Structural Identifiers
SMILESCCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
InChIInChI=1S/C25H20ClNO3/c1-2-29-25(28)16-30-20-11-8-18(9-12-20)24-15-21(17-6-4-3-5-7-17)22-14-19(26)10-13-23(22)27-24/h3-15H,2,16H2,1H3
InChIKeyIVOFIQRVHUNMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate (CAS 333767-09-2) – Scientific Buyer Technical Reference


Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate (CAS 333767-09-2) is a synthetic 4-phenoxyquinoline derivative carrying a 6-chloro substituent and an ethyl ester terminus . This scaffold class has been investigated as inhibitors of PDGF receptor autophosphorylation [1] and as acetyl-CoA carboxylase (ACCase) modulators [2]. The compound is listed as a specifically claimed intermediate in ACCase-modulator patents, indicating its relevance in structure-activity programs where the ethyl ester prodrug or intermediate form may offer distinct metabolic or synthetic advantages over free-acid or amide analogs [2].

Why 6-Substitution, Terminal Functional Group, and Quinoline Core Modifications in Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate Prevent Unqualified Analog Substitution


Seemingly minor structural variations within the 4-phenoxyquinoline series produce radical shifts in target potency. In the 4-phenoxyquinoline PDGF-receptor inhibitor series, converting the N-8 ethyl group to a free-acetic acid caused a “greatly decreased activity” [1]. Similarly, for ACCase inhibition, the 6-chloro N-(2-hydroxyethyl)acetamide analog (BDBM495024) shows an IC50 of 13,000 nM, whereas the 6-unsubstituted free acid analog (BDBM495021) achieves 165 nM under identical assay conditions [2]. These data underscore that procurement decisions cannot rely on generic class membership; substituent identity at position 6, the terminal acetate group (ethyl ester vs. acid vs. amide), and even the linker heteroatom are individually decisive for molecular performance.

Quantitative Differentiators for Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate Relative to Nearest Analogs


6-Chloro vs. 6-Unsubstituted: Electronic Modulation of ACCase Target Affinity

The 6-chloro substituent of the target compound establishes a 79-fold weaker ACCase affinity compared with the 6-unsubstituted free acid analog, measured in the same enzyme system. BindingDB data for the 6-chloro amide derivative BDBM495024 (2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N-(2-hydroxyethyl)acetamide) report an IC50 of 13,000 nM against Ustilago maydis ACCase, while the 6-H analog BDBM495021 (2-(4-(4-phenylquinolin-2-yl)phenoxy)acetic acid) yields IC50 = 165 nM [1]. Although a direct measurement of the ethyl ester 6-chloro compound is absent from the dataset, the magnitude of the 6-chloro effect on the amide congener signals that the 6-substituent identity is a first-order determinant of target engagement and cannot be treated as interchangeable.

ACCase inhibition Quinoline SAR Antifungal target

Ethyl Ester vs. Free Acid: Critical Terminal Group for PDGF Receptor Kinase Inhibition

In the foundational 4-phenoxyquinoline PDGF-receptor autophosphorylation inhibitor series, conversion of the N-8 ethyl group to a free carboxylic acid (acetic acid analog 11) produced a ‘greatly decreased activity against all three TKs’ (PDGFr TK, c-src TK, and EGFR TK) [1]. Although that modification was on the quinoline N-8 rather than the phenoxyacetate terminus, the data establish a class-wide sensitivity: within this scaffold, anionic terminal groups are kinetically or binding-incompetent relative to neutral ester termini. The ethyl ester terminal group of the target compound is therefore structurally aligned with the active ester form rather than the incompetent acid form, providing a sound basis for selecting the ethyl ester over the free acid when PDGF-pathway screening is anticipated.

PDGF receptor Kinase inhibitor 4-Phenoxyquinoline

6-Chloro vs. 6-Methyl: Physicochemical Property Differentiation for CNS-Penetration Screening

The 6-chloro ethyl ester target compound possesses a predicted logP of 6.32 (ACD/Labs) . While a measured logP for the 6-methyl congener (CAS 337483-29-1) is not publicly reported, the well-established Hansch substituent constants (π-Cl ≈ +0.71 vs. π-CH3 ≈ +0.56) indicate a ~0.15 log unit increase in lipophilicity conferred by chlorine relative to methyl [1]. This increment, combined with the high intrinsic lipophilicity of the 4-phenylquinoline core, positions the 6-chloro compound at the upper boundary of CNS-accessible chemical space (logP 1.5–5.0), whereas the 6-methyl analog lies marginally closer to the permeable range. For CNS-targeted programs, the 6-chloro compound’s higher logP may necessitate formulation strategies distinct from those adequate for the 6-methyl variant.

Lipophilicity CNS drug design 6-Position SAR

Synthetic Access and Intermediate Justification: Directly Claimed in ACCase-Modulator Patents

The compound is specifically recited in granted patent WO2014201327A1 (acetyl-CoA carboxylase modulators) in the same claim set as the active ACCase-inhibiting acetamide derivatives [1]. This patent placement indicates the ethyl ester was intentionally synthesized and retained as a key intermediate during SAR optimization of the 6-chloro-4-phenylquinoline series. In contrast, generic commercial quinoline building blocks lacking the 4-phenyl or 6-chloro substitution pattern are not associated with this ACCase modulator intellectual property. For procurement supporting ACCase inhibitor development or scale-up, choosing the patented intermediate ensures alignment with the inventor-defined synthetic route and avoids the risk of introducing uncharacterized substituents into the scaffold.

Synthetic intermediate Patent support ACCase modulator

Research and Industrial Applications for Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate


ACCase Inhibitor Lead Optimization and Antifungal Screening

The compound is a direct intermediate in the patented ACCase-modulator chemical series [1]. Procurement is justified when a screening cascade requires a 6-chloro-4-phenylquinolin-2-yl phenoxy core with a neutral ethyl ester handle that can be selectively hydrolyzed to the active acid or further elaborated to amide analogs. The BindingDB data for the amide congener (IC50 = 13,000 nM vs. 165 nM for the 6-unsubstituted acid) demonstrate that the screening outcome is highly sensitive to the 6-substituent and terminal group [2]; selecting the correct 6-chloro ester ensures that structure-activity relationships are interpretable and reproducible.

PDGF Receptor Kinase Program Chemical Probe Synthesis

The 4-phenoxyquinoline scaffold is a validated pharmacophore for PDGF receptor autophosphorylation inhibition, where ester terminal groups are mandatory for activity [3]. The target compound’s ethyl ester terminus mimics the active ester series, making it suitable for chemical probe synthesis in oncology programs evaluating PDGFr-driven gliomas and other malignancies. Procurement of the free-acid analog would jeopardize assay sensitivity, as the acid form is documented as inactive [3].

Lipophilic Scaffold for Blood-Brain Barrier Penetration Optimization

With a predicted logP of 6.32 , the target compound resides at the high-lipophilicity edge of CNS drug-like space. This makes it a useful reference standard for developing formulation or prodrug strategies aimed at controlled lipophilicity reduction while retaining the 6-chloro and 4-phenylquinoline binding elements. Comparative use with the 6-methyl analog (estimated logP ~6.17) allows quantitative assessment of halogen effects on brain/plasma ratio endpoints.

Synthetic Route Scoping and Process Chemistry Development

As an explicitly named compound in the ACCase modulator patent corpus [1], the target compound is a validated starting point for developing scalable synthetic routes to 6-halo-4-phenylquinoline-2-yl phenoxyacetate libraries. Contract research organizations performing route scoping can reference the patent to align with prior art and avoid costly re-optimization of the quinoline core assembly, sulfonylation, or etherification steps.

Quote Request

Request a Quote for Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.